N1-Chloroethyl vs. N1-Ethyl: Alkylating Warhead Confers Demonstrated In Vivo Antineoplastic Activity Advantage in Pyrazole Chemotype
Within the broader pyrazole chemotype, the 2-chloroethyl substituent is a functionally critical alkylating warhead whose replacement by a simple alkyl group abolishes antineoplastic activity. In a controlled study of pyrazolotetrazine derivatives, compound 6a bearing the 2-chloroethyl function demonstrated good antineoplastic activity in experimental animals, whereas compound 6b, the direct methyl analog, was completely inactive [1]. This finding establishes the chloroethyl→alkyl switch as a binary activity determinant, not a gradual potency modulation, within structurally related pyrazole frameworks. The target compound bears this 2-chloroethyl group at N1, while its closest commercially available analog 1-ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098009-29-9, MW 234.32) carries only an ethyl group and therefore lacks this alkylating functionality [2]. Additionally, in the pyrazolotetrazepinone series reported by Raimondi et al. (2015), incorporation of the 2-chloroethyl substituent produced a compound approximately 2.2-fold more active than its non-chloroethyl counterpart against HL60 and K562 leukemia cell lines (GI50 values of 14 and 18 µM, respectively) [3].
| Evidence Dimension | Presence/absence of 2-chloroethyl alkylating warhead and its impact on antineoplastic activity |
|---|---|
| Target Compound Data | Contains 2-chloroethyl group at N1 position (confirmed by SMILES: C1COCC2=C1N(N=C2C3=CC=CS3)CCCl) [2] |
| Comparator Or Baseline | Pyrazolotetrazine 6a (2-chloroethyl): active in vivo; 6b (methyl): inactive [1]; Pyrazolotetrazepinone 10 (2-chloroethyl): GI50 = 14 µM (HL60), 18 µM (K562); Compound 7 (non-chloroethyl): ~2.2-fold less active [3] |
| Quantified Difference | 2-Chloroethyl→methyl switch: active → inactive (binary); 2-chloroethyl incorporation: ~2.2-fold activity enhancement in pyrazolotetrazepinone series [1][3] |
| Conditions | In vivo tumor models (pyrazolotetrazine study) [1]; HL60 and K562 leukemia cell lines (Raimondi et al. 2015) [3] |
Why This Matters
The presence of the 2-chloroethyl group in the target compound, absent in the cheaper and more readily available 1-ethyl analog (CAS 2098009-29-9), represents a mechanistically meaningful structural difference supported by class-level evidence showing chloroethyl→alkyl substitution can ablate antineoplastic activity entirely.
- [1] Elslager EF, Hess C, Johnson J, Ortwine D, Chu V, Werbel LM. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. J Med Chem. 1981;24(2):127-133. PMID: 7205883. View Source
- [2] PubChem Compound Summary CID 121214671. 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2098090-12-9 View Source
- [3] Maggio B, Raimondi MV, Raffa D, Plescia F, Cascioferro S, Cancemi G, Tolomeo M, Grimaudo S, Daidone G. Synthesis and antiproliferative activity of 3-(2-cloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one. Università degli Studi di Palermo. 2015. http://hdl.handle.net/10447/130852 View Source
